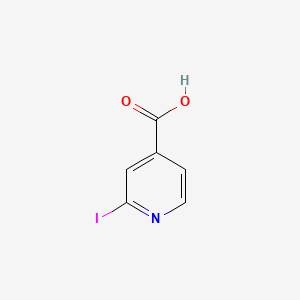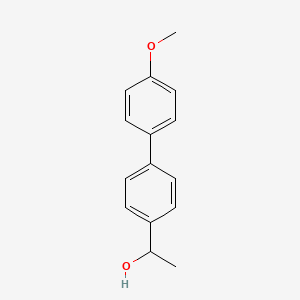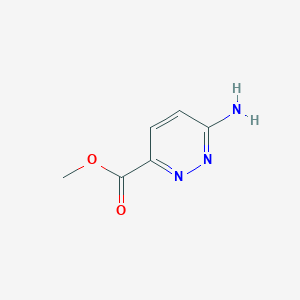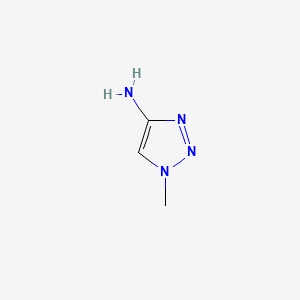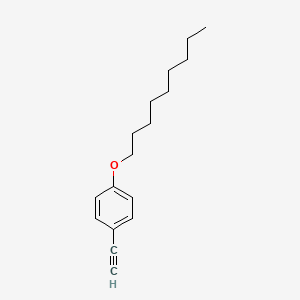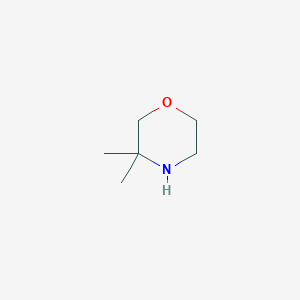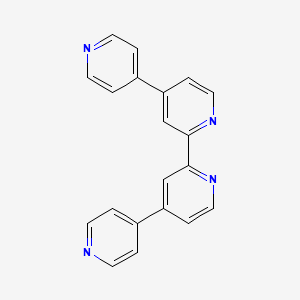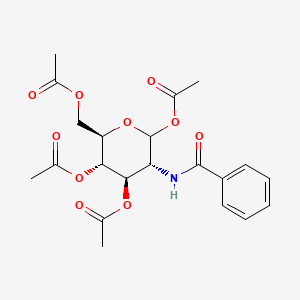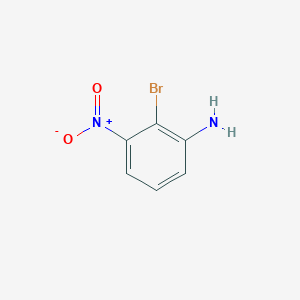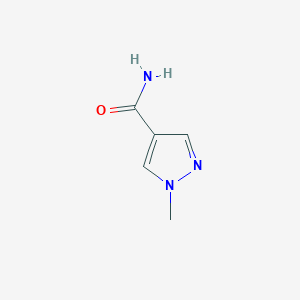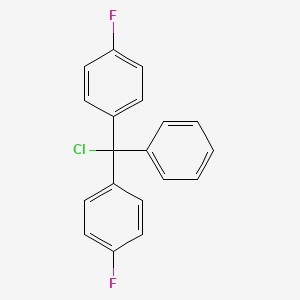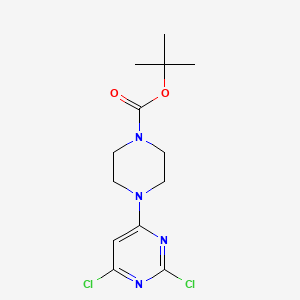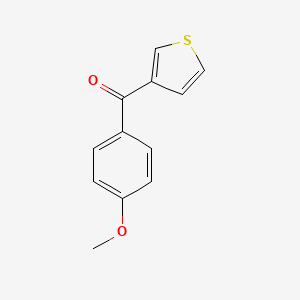![molecular formula C14H17NO B1315929 3-苄基-3-氮杂双环[3.2.1]辛-8-酮 CAS No. 83507-33-9](/img/structure/B1315929.png)
3-苄基-3-氮杂双环[3.2.1]辛-8-酮
概述
描述
“3-Benzyl-3-azabicyclo[3.2.1]octan-8-one” is a chemical compound with the molecular formula C14H17NO . It has a molecular weight of 215.29100 . This compound is a part of the family of tropane alkaloids, which are known for their wide array of interesting biological activities .
Synthesis Analysis
The synthesis of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of “3-Benzyl-3-azabicyclo[3.2.1]octan-8-one”, has been a subject of research for many years . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular structure of “3-Benzyl-3-azabicyclo[3.2.1]octan-8-one” is represented by the formula C14H17NO . The InChI code for this compound is 1S/C14H17NO/c16-14-12-6-7-13(14)10-15(9-12)8-11-4-2-1-3-5-11 .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Benzyl-3-azabicyclo[3.2.1]octan-8-one” include a density of 1.14g/cm3, a boiling point of 342.9°C at 760 mmHg, and a flash point of 151°C .科学研究应用
Application in the Synthesis of Tropane Alkaloids
- Summary of the Application: The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
- Methods of Application or Experimental Procedures: The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
- Results or Outcomes: This methodology has been used in the synthesis of tropane alkaloids, which are known for their wide array of biological activities .
Application in Drug Discovery
- Summary of the Application: 2-Azabicyclo[3.2.1]octanes are nitrogen-containing heterocycles with significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses .
- Methods of Application or Experimental Procedures: The unique structure of 2-azabicyclo[3.2.1]octanes can make them a challenging scaffold to acquire . Various synthetic approaches have been developed to access this bicyclic architecture .
- Results or Outcomes: The 2-azabicyclo[3.2.1]octane system has gained significant interest due to its synthetic and pharmacological potential .
Application in Traditional Chinese Medicine
- Summary of the Application: The 8-azabicyclo[3.2.1]octane scaffold is found in a series of structurally related cytisine-like alkaloids from the roots and stems of Ormosia hosier, a plant employed in traditional Chinese herbal medicine .
- Methods of Application or Experimental Procedures: The plant Ormosia hosier is used in traditional Chinese medicine. The alkaloids are extracted from the roots and stems of the plant .
- Results or Outcomes: The interest in this core by the scientific community has spiked since 2014 after Massiot’s group reported these cytisine-like alkaloids .
Application in Traditional Chinese Medicine
- Summary of the Application: The 8-azabicyclo[3.2.1]octane scaffold is found in a series of structurally related cytisine-like alkaloids from the roots and stems of Ormosia hosier, a plant employed in traditional Chinese herbal medicine .
- Methods of Application or Experimental Procedures: The plant Ormosia hosier is used in traditional Chinese medicine. The alkaloids are extracted from the roots and stems of the plant .
- Results or Outcomes: The interest in this core by the scientific community has spiked since 2014 after Massiot’s group reported these cytisine-like alkaloids .
安全和危害
属性
IUPAC Name |
3-benzyl-3-azabicyclo[3.2.1]octan-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-14-12-6-7-13(14)10-15(9-12)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDAOVIVXGHHHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1C2=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20576131 | |
| Record name | 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-3-azabicyclo[3.2.1]octan-8-one | |
CAS RN |
83507-33-9 | |
| Record name | 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

